7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
7-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a fluorinated organic compound belonging to the indene family. This compound features a fluorine atom at the 7th position of the indene ring, which is fused with a carboxylic acid group at the 1st position. The presence of the fluorine atom significantly influences the compound’s chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indene derivatives.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.
Industrial Production Methods: Industrial production may involve continuous flow processes to enhance yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of 7-fluoro-2,3-dihydro-1H-indene-1-one.
Reduction: Formation of 7-fluoro-2,3-dihydro-1H-indene-1-methanol.
Substitution: Formation of 7-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of anti-inflammatory and anticancer agents.
Biological Probes: Utilized in the development of fluorinated probes for imaging and diagnostic purposes.
Industry:
Agriculture: Explored as a precursor for the synthesis of agrochemicals.
Electronics: Used in the fabrication of organic electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
7-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid: The chlorine atom provides different electronic effects compared to fluorine, affecting the compound’s properties.
Uniqueness: The presence of the fluorine atom at the 7th position makes 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid unique in terms of its electronic properties and reactivity. Fluorine’s high electronegativity and small size influence the compound’s stability, reactivity, and interaction with biological targets, distinguishing it from its non-fluorinated and chlorinated analogs.
Properties
CAS No. |
1267706-82-0 |
---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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